Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate
Description
Properties
Molecular Formula |
C24H23NO3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
butyl 3-[(4-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H23NO3/c1-2-3-16-28-24(27)21-10-7-11-22(17-21)25-23(26)20-14-12-19(13-15-20)18-8-5-4-6-9-18/h4-15,17H,2-3,16H2,1H3,(H,25,26) |
InChI Key |
LIZGVNJXSDRAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Activation of Biphenyl-4-Carboxylic Acid
Biphenyl-4-carboxylic acid is activated using carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) or toluene. CDI facilitates the formation of an acyl imidazole intermediate, which is highly reactive toward nucleophilic amines.
Example Protocol :
Coupling with 3-Aminobenzoic Acid
The activated acid is reacted with 3-aminobenzoic acid under controlled conditions:
Esterification with Butanol
The carboxylic acid product is esterified using butanol in the presence of an acid catalyst (e.g., sulfuric acid):
-
The reaction is refluxed in toluene for 6–8 hours.
-
Water is removed via azeotropic distillation to shift equilibrium toward ester formation.
Yield : 70–85% after purification by recrystallization from ethyl acetate.
Synthetic Route 2: Esterification Followed by Amide Formation
Preparation of Butyl 3-Aminobenzoate
3-Aminobenzoic acid is esterified with butanol using Dean-Stark apparatus:
Amide Bond Formation with Biphenyl-4-Carbonyl Chloride
The esterified amine reacts with biphenyl-4-carbonyl chloride in dichloromethane (DCM):
-
1.2 equivalents of carbonyl chloride are added dropwise at 0°C.
-
The mixture is warmed to room temperature and stirred for 4 hours.
-
Work-up involves washing with NaHCO₃ and brine, followed by silica gel chromatography.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 70–85% | 65–78% |
| Reaction Time | 8–10 hours | 16–20 hours |
| Purification Complexity | Moderate | High |
| Scalability | Industrial | Laboratory |
Route 1 is favored for industrial applications due to higher yields and streamlined steps, whereas Route 2 offers flexibility in intermediate purification.
Industrial-Scale Optimization
Example 1 from outlines a large-scale protocol adaptable to the target compound:
-
Solvent Management : THF and butyl acetate are used for phase separation and distillation to minimize byproducts.
-
Temperature Control : Reactions are maintained at 50–85°C to balance kinetics and thermal stability.
-
Work-up : Sequential washes with water and brine enhance product purity without costly chromatography.
Characterization and Quality Control
While specific data for the target compound are unavailable, analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the benzoate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Degradation Pathways
Photodegradation
Butyl benzoate undergoes photolysis to form butyl-o-hydroxybenzoate and benzoic acid via hydroxyl radical attack and decarboxylation .
Table 2: Degradation Products of Benzoate Esters
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate).
- Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize unreacted starting material.
- Reference analogous ester syntheses in for temperature and solvent selection .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic proton signals at δ 7.2–8.1 ppm (biphenyl and benzoate rings), an amide NH signal at δ 9.8–10.2 ppm, and butyl ester protons (δ 0.9–4.3 ppm).
- ¹³C NMR : Carbonyl carbons (amide: ~168 ppm; ester: ~170 ppm), aromatic carbons (120–140 ppm), and butyl carbons (13–65 ppm).
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 410.2 (calculated for C₂₄H₂₃NO₃).
- HPLC : Use a C18 column (acetonitrile/water 70:30) with UV detection at 254 nm; retention time ~12–14 minutes.
Validation : Compare with structurally similar compounds in and for spectral benchmarks .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., enzyme inhibition vs. no activity)?
Methodological Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Solubility issues : Use DMSO stock solutions (<0.1% final concentration) with surfactants (e.g., 0.01% Tween-80).
- Metabolic instability : Perform stability studies in buffer (pH 7.4, 37°C) and liver microsomes ( references solvent stability) .
Q. Experimental Design :
- Include positive controls (e.g., staurosporine for kinase inhibition).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
Advanced: What computational approaches are suitable for modeling interactions between this compound and biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with the target’s crystal structure (PDB ID). Focus on the biphenyl-4-ylcarbonyl group as a potential ATP-binding pocket competitor.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å).
- QSAR : Derive electronic descriptors (HOMO/LUMO) from Gaussian calculations to correlate substituent effects with activity (Reference ’s analog analysis) .
Data Interpretation : Validate models with experimental IC₅₀ values and mutagenesis data.
Basic: How can researchers assess the solubility and stability of this compound in aqueous buffers for in vitro studies?
Methodological Answer:
- Solubility Testing : Prepare saturated solutions in PBS (pH 7.4) or DMEM, filter (0.22 μm), and quantify via UV-Vis (λmax ~270 nm).
- Stability Protocol :
- Incubate at 37°C for 24–72 hours.
- Analyze degradation by HPLC; calculate half-life (t₁/₂).
- Use LC-MS to identify degradation products (e.g., hydrolyzed benzoic acid).
Key Considerations : Adjust pH or use cyclodextrin complexes to enhance solubility ( discusses solvent compatibility) .
Advanced: What strategies can elucidate the structure-activity relationship (SAR) of derivatives with modified biphenyl or benzoate groups?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogenated biphenyls (e.g., 4’-fluoro) or shorter alkyl esters (e.g., ethyl).
- Bioisosteric Replacement : Replace the amide with a sulfonamide or urea group.
- Data Analysis :
- Use PCA (principal component analysis) to correlate structural features (logP, polar surface area) with activity.
- Compare with ’s biphenylacrylic acid derivatives for SAR trends .
Experimental Workflow : Test derivatives in parallel assays (e.g., cytotoxicity, target binding) to identify critical pharmacophores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
